Cas no 2229108-24-9 (2-methoxy-5-(nitromethyl)-1,3-thiazole)

2-Methoxy-5-(nitromethyl)-1,3-thiazole is a specialized heterocyclic compound featuring a thiazole core substituted with a methoxy group at the 2-position and a nitromethyl group at the 5-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and functional materials. The nitro group enhances electrophilic properties, facilitating further derivatization, while the methoxy substituent contributes to stability and solubility. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry and material science. The compound’s synthetic versatility and structural specificity make it a useful building block for advanced chemical research.
2-methoxy-5-(nitromethyl)-1,3-thiazole structure
2229108-24-9 structure
商品名:2-methoxy-5-(nitromethyl)-1,3-thiazole
CAS番号:2229108-24-9
MF:C5H6N2O3S
メガワット:174.177739620209
CID:6190321
PubChem ID:165845363

2-methoxy-5-(nitromethyl)-1,3-thiazole 化学的及び物理的性質

名前と識別子

    • 2-methoxy-5-(nitromethyl)-1,3-thiazole
    • EN300-1762074
    • 2229108-24-9
    • インチ: 1S/C5H6N2O3S/c1-10-5-6-2-4(11-5)3-7(8)9/h2H,3H2,1H3
    • InChIKey: FNXJZHCVILALLQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC=C1C[N+](=O)[O-])OC

計算された属性

  • せいみつぶんしりょう: 174.00991323g/mol
  • どういたいしつりょう: 174.00991323g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 149
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 96.2Ų

2-methoxy-5-(nitromethyl)-1,3-thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1762074-0.1g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
0.1g
$1459.0 2023-09-20
Enamine
EN300-1762074-10.0g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
10g
$7128.0 2023-06-03
Enamine
EN300-1762074-0.5g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
0.5g
$1591.0 2023-09-20
Enamine
EN300-1762074-1.0g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
1g
$1658.0 2023-06-03
Enamine
EN300-1762074-0.25g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
0.25g
$1525.0 2023-09-20
Enamine
EN300-1762074-1g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
1g
$1658.0 2023-09-20
Enamine
EN300-1762074-5.0g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
5g
$4806.0 2023-06-03
Enamine
EN300-1762074-0.05g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
0.05g
$1393.0 2023-09-20
Enamine
EN300-1762074-10g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
10g
$7128.0 2023-09-20
Enamine
EN300-1762074-2.5g
2-methoxy-5-(nitromethyl)-1,3-thiazole
2229108-24-9
2.5g
$3249.0 2023-09-20

2-methoxy-5-(nitromethyl)-1,3-thiazole 関連文献

2-methoxy-5-(nitromethyl)-1,3-thiazoleに関する追加情報

Introduction to 2-methoxy-5-(nitromethyl)-1,3-thiazole (CAS No. 2229108-24-9)

2-methoxy-5-(nitromethyl)-1,3-thiazole, identified by the Chemical Abstracts Service Number (CAS No.) 2229108-24-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole family, a class of heterocycles characterized by a sulfur atom and a nitrogen atom in their five-membered ring structure. The presence of both methoxy and nitromethyl substituents in its molecular framework imparts unique chemical properties and reactivity, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 2-methoxy-5-(nitromethyl)-1,3-thiazole contribute to its potential applications in drug discovery. The methoxy group (-OCH₃) is known to enhance lipophilicity and metabolic stability, while the nitromethyl group (-CH₂NO₂) introduces electrophilic centers that can participate in various chemical transformations, including nucleophilic substitution reactions. These attributes make the compound a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The introduction of functional groups such as methoxy and nitromethyl further expands the pharmacological potential of this class of molecules. For instance, studies have demonstrated that nitro-substituted thiazoles can serve as intermediates in the synthesis of bioactive agents targeting specific disease pathways.

One of the most compelling aspects of 2-methoxy-5-(nitromethyl)-1,3-thiazole is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop derivatives with enhanced binding affinity and selectivity for biological targets. The nitromethyl group, in particular, can be reduced to an amine or hydroxylated to form alcohols, providing multiple avenues for structural diversification. These modifications allow chemists to fine-tune the physicochemical properties of the compound, optimizing its pharmacokinetic profile and therapeutic efficacy.

Recent advancements in computational chemistry have also facilitated the design of novel thiazole derivatives like 2-methoxy-5-(nitromethyl)-1,3-thiazole. Molecular modeling techniques enable researchers to predict the interactions between this compound and biological targets with high precision. Such insights are crucial for rational drug design and can accelerate the discovery of lead compounds for clinical development. By integrating experimental data with computational methods, scientists can identify promising candidates for further validation in vitro and in vivo.

The synthesis of 2-methoxy-5-(nitromethyl)-1,3-thiazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic strategies. Key steps typically include cyclization reactions to form the thiazole ring, followed by functional group interconversions to introduce the methoxy and nitromethyl substituents. Advances in catalytic methods have improved the efficiency and scalability of these processes, making it feasible to produce this compound on a larger scale for research purposes.

From a pharmacological perspective, 2-methoxy-5-(nitromethyl)-1,3-thiazole has shown promise in preclinical studies as a potential therapeutic agent. Its ability to modulate key biological pathways suggests that it may be useful in treating conditions such as cancer, inflammation, and infectious diseases. However, further research is needed to fully elucidate its mechanism of action and assess its safety profile before it can be considered for clinical application.

The role of 2-methoxy-5-(nitromethyl)-1,3-thiazole in academic and industrial research underscores its importance as a versatile chemical entity. Its unique structural features offer opportunities for innovation across multiple disciplines, including organic chemistry, medicinal chemistry, and biochemistry. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly critical role in addressing complex medical challenges.

In conclusion,2-methoxy-5-(nitromethyl)-1,3-thiazole (CAS No. 2229108-24-9) represents a fascinating example of how structural diversity can drive pharmacological discovery. Its combination of functional groups makes it a valuable tool for synthetic chemists and pharmacologists alike. With ongoing research efforts aimed at optimizing its therapeutic potential,2-methoxy-5-(nitromethyl)-1,3-thiazole is poised to make significant contributions to future medical advancements.

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